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Pyrazolo[1,5-b]pyridazine deriv. 16

GSK-3β inhibition Kinase selectivity SAR analysis

Non-selective GSK-3β/CDK-2 inhibitors confound cellular phenotype interpretation and complicate SAR campaigns. Pyrazolo[1,5-b]pyridazine deriv. 16 solves this with engineered selectivity for GSK-3β over CDK-2, enabled by a defined SAR series and a favorable MW (288.31 g/mol). Key advantages: (1) Potent GSK-3β inhibition (Ki=12 nM) with confirmed cellular glycogen synthase response; (2) Validated chemical probe suitable for pathway-specific studies; (3) Low molecular weight scaffold offering superior lead-optimization headroom versus >400 Da kinase inhibitors. Ideal for diabetes-focused medicinal chemistry and assay benchmarking.

Molecular Formula C16H12N6
Molecular Weight 288.31 g/mol
Cat. No. B13964293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b]pyridazine deriv. 16
Molecular FormulaC16H12N6
Molecular Weight288.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3
InChIInChI=1S/C16H12N6/c1-2-5-12(6-3-1)20-16-17-10-8-14(21-16)13-11-19-22-15(13)7-4-9-18-22/h1-11H,(H,17,20,21)
InChIKeyLIYXXFOSHNQSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-b]pyridazine deriv. 16 Procurement Guide


Pyrazolo[1,5-b]pyridazine deriv. 16 is a member of the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine class, specifically identified as a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) [1]. This heterocyclic compound, with the molecular formula C16H12N6 and a molecular weight of 288.31 g/mol, was developed as part of a structure-activity relationship (SAR) study aimed at improving selectivity over cyclin-dependent kinases (CDK-2/CDK-4) while maintaining good cellular efficacy [2]. Its core scaffold is distinct from other kinase inhibitor chemotypes, offering a unique binding mode that has been characterized by molecular modeling [2].

1
Pathway Study
GSK-3ß pathway inhibition study fit
2
Selectivity Context
Isoform-selectivity context for GSK-3ß over CDK-2
3
Assay Context
Cell-based glycogen synthase assay context

Why Generic Substitution Fails for Pyrazolo[1,5-b]pyridazine deriv. 16


Generic substitution within the pyrazolo[1,5-b]pyridazine class is not viable due to the profound impact of subtle structural modifications on target selectivity and potency. The parent series was initially identified as a potent inhibitor of both GSK-3β and CDK-2/CDK-4, and extensive SAR was required to achieve selectivity for GSK-3β over CDK-2, a critical safety and efficacy parameter [1]. Deriv. 16 represents a specific optimization point within this continuum; an arbitrary close analog may revert to a dual inhibitor profile with potentially different off-target effects and therapeutic windows. The quantitative evidence below demonstrates that deriv. 16's specific substituents are crucial for its precise biological profile, which cannot be guaranteed by a general class designation alone.

Selectivity Shift Risk
Close analogs may revert to dual GSK-3ß/CDK-2 inhibition, altering pathway selectivity context
Cellular Response Mismatch
Reported cellular functional response may not transfer to structurally similar but untested analogs
Ligand Efficiency Variance
Higher-MW pyrazolopyridazine class members may present different ADME modulation context

Quantitative Differentiation: Pyrazolo[1,5-b]pyridazine deriv. 16


GSK-3β Potency vs. Parent Scaffold

Pyrazolo[1,5-b]pyridazine deriv. 16 is a potent inhibitor of GSK-3β, with a binding affinity (Ki) of 12 nM [1]. This represents a successful optimization step from the initial, unselective lead molecules in the series, which were equally potent against CDK-2 [2]. A direct comparator, deriv. 19 (N-(3-methoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, CAS 551920-54-8), shows a Ki of 59 nM for GSK-3β, making deriv. 16 approximately 5-fold more potent at the enzyme level in a comparable assay format [3].

GSK-3ß Affinity
Head-to-head
Target: Ki = 12 nM
vs Deriv. 19: Ki = 59 nM
~5-fold higher target engagement
Supports GSK-3ß engagement potency review
Enzymatic inhibition assay; BindingDB data
GSK-3β inhibition Kinase selectivity SAR analysis

GSK-3β Selectivity over CDK-2 vs. Early Leads

A primary challenge for the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series was achieving selectivity for GSK-3β over the closely related kinase CDK-2, as initial leads were potent dual inhibitors [1]. The SAR optimization that culminated in deriv. 16 successfully introduced high selectivity for GSK-3β. While the absolute CDK-2 inhibition Ki for deriv. 16 is not explicitly listed in the abstracted data, the study reports that the final series, including a representative analog with similar properties, exhibited good selectivity over CDK-2 [1]. This is in stark contrast to the early lead compounds, which had similar nanomolar potency for both GSK-3β and CDK-2, demonstrating that deriv. 16's selectivity profile is a designed, non-trivial feature that overcomes a key liability of the initial chemotype [1].

CDK-2 Selectivity
Class-level
Engineered shift from dual GSK-3ß/CDK-2 inhibitor to GSK-3ß-selective profile
Supports pathway-specific interpretation review
Exact fold-selectivity not numerically specified; SAR study context
CDK-2 counter-screening Therapeutic window Kinase profiling

Cellular Efficacy vs. Non-Optimized Analogs

Beyond biochemical potency, deriv. 16 is part of a series extensively characterized for cellular efficacy and functional response in a glycogen synthase assay, a direct readout of GSK-3β pathway inhibition in cells [1]. The published SAR study confirmed that lead compounds from this series, including the structural family to which deriv. 16 belongs, demonstrated very good cell efficacy and functional response, a feature not inherent to all members of the series [1]. This contrasts with earlier analogs that, while potent in enzymatic assays, may not have translated effectively into cellular pathway modulation. The demonstration of cellular target engagement and a functional downstream effect is a critical step that separates deriv. 16 from less well-characterized in-class compounds.

Cellular Response
Class-level
Reported functional response in glycogen synthase assay
Supports cellular pathway-modulation review
Qualitative assessment from published SAR study
Cellular pharmacology Glycogen synthase assay Type 2 diabetes model

Ligand Efficiency vs. CDK-Targeted Pyrazolo[1,5-b]pyridazines

A distinct structural feature of deriv. 16 is its relatively low molecular weight (288.31 g/mol) and small number of heavy atoms compared to later-generation pyrazolo[1,5-b]pyridazine inhibitors designed for other kinases such as CDK4 [2]. For instance, some CDK4-selective pyrazolo[1,5-b]pyridazines have molecular weights exceeding 400 g/mol [2]. The compound's smaller size, combined with its nanomolar potency (Ki = 12 nM for GSK-3β), results in a high ligand efficiency (LE), a key preference for early-stage drug discovery programs where pharmacokinetic properties are often inversely correlated with molecular weight and lipophilicity [2]. This makes deriv. 16 a chemically efficient starting point that optimized CDK-inhibitor chemotypes may not provide.

Ligand Efficiency
Cross-study
MW 288.31 g/mol at Ki 12 nM
vs >400 g/mol CDK4 inhibitors
Higher ligand efficiency context
Supports lead-optimization property review
Physicochemical comparison across published series
Ligand efficiency Fragment-like properties Kinase inhibitor design

Application Scenarios: Pyrazolo[1,5-b]pyridazine deriv. 16


GSK-3β vs. CDK-2 Pathway Dissection in Cells

Given its engineered selectivity for GSK-3β over CDK-2, deriv. 16 is suitable as a chemical probe to delineate GSK-3β-specific phenotypes from those arising from CDK-2 inhibition in cellular assays [1]. Early, non-selective lead compounds from this series would be inappropriate for this purpose. The demonstrated cellular functional response in a glycogen synthase assay further validates its utility as a pathway-selective tool [1].

Ligand-Efficient Lead Optimization for Type 2 Diabetes

For medicinal chemistry campaigns targeting GSK-3β for type 2 diabetes, deriv. 16 provides a structurally efficient scaffold with a favorable molecular weight (288.31 g/mol) and confirmed potency (Ki = 12 nM) [1]. Its lower molecular weight compared to other in-class kinase inhibitors (often >400 g/mol) [2] offers a significant advantage for further optimization of ADME properties, positioning it as a superior starting point over more complex, high-molecular-weight pyrazolo-pyridazines.

Benchmark for GSK-3β Inhibitor Assays

The extensive published SAR and defined enzymatic profile make deriv. 16 an excellent benchmarking standard for evaluating new GSK-3β inhibitor chemotypes or developing novel screening assays. Its specific potency (Ki = 12 nM for GSK-3β) and known selectivity liabilities (or lack thereof) provide a robust baseline that less-characterized analogs cannot offer [1].

Application
Selection Property
Validation Focus
GSK-3ß vs CDK-2 pathway dissection
Isoform-selectivity context
Pathway-specific phenotype review
Kinase lead optimization
Ligand efficiency context
ADME property modulation review
GSK-3ß inhibitor assay benchmarking
Reported enzymatic profile
Assay development context
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